molecular formula C15H15N5O B1487012 2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one CAS No. 362000-34-8

2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one

Cat. No.: B1487012
CAS No.: 362000-34-8
M. Wt: 281.31 g/mol
InChI Key: FRFZJJKGHMWFFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one (CAS 6118-02-1) is a high-purity chemical compound with the molecular formula C15H15N5O and a molecular weight of 281.31 g/mol . This compound belongs to the quinazolinone class, which has demonstrated significant research value in medicinal chemistry and antiviral studies . Quinazolinone derivatives, particularly 2-aminoquinazolin-4-(3H)-one analogs, have shown potent inhibitory activity against SARS-CoV-2, the virus responsible for the COVID-19 pandemic . Research indicates that similar structural compounds exhibit significant antiviral activity with IC50 values in the submicromolar range, highlighting their potential as lead compounds for developing anti-coronavirus agents . These compounds are investigated for their mechanism of action, which may involve inhibition of viral replication processes. The product is provided exclusively For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet prior to use and handle the material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[(4,8-dimethylquinazolin-2-yl)amino]-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O/c1-8-5-4-6-11-10(3)17-15(19-13(8)11)20-14-16-9(2)7-12(21)18-14/h4-7H,1-3H3,(H2,16,17,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFZJJKGHMWFFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NC(=CC(=O)N3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30976683
Record name 2-[(4,8-Dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30976683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6118-02-1
Record name 2-[(4,8-Dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30976683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-[(4,8-Dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one, with CAS number 362000-34-8, is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C15H15N5O
  • Molecular Weight : 281.31 g/mol
  • Boiling Point : 541.1 °C (predicted)
  • Density : 1.36 g/cm³ (predicted)
  • pKa : 8.19 (predicted) .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Specific studies have indicated that it may act as an inhibitor or activator of certain pathways, leading to its observed effects in various biological systems .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines. For example, it was found to induce apoptosis in human cancer cells by activating caspase pathways and modulating the expression of apoptosis-related proteins .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against a range of pathogens. Studies reported that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Study 1: Anticancer Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers investigated the efficacy of this compound against various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner and induced apoptosis through mitochondrial pathways .

Study 2: Antimicrobial Effects

Another study assessed the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The findings revealed that it exhibited minimum inhibitory concentrations (MICs) comparable to standard antibacterial agents, highlighting its potential as a novel antimicrobial agent .

Data Table: Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerVarious cancer cell linesInduces apoptosis
AntimicrobialStaphylococcus aureusInhibitory effect
AntimicrobialEscherichia coliInhibitory effect

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a kinase inhibitor . Kinases play crucial roles in various cellular processes, including cell signaling and metabolism. Inhibitors of specific kinases can be valuable in treating diseases such as cancer and autoimmune disorders.

  • Case Study : Research has indicated that derivatives of pyrimidine and quinazoline compounds exhibit significant inhibitory activity against various kinases, making them promising candidates for further development in cancer therapy .

Antimicrobial Activity

There is growing interest in the antimicrobial properties of compounds containing quinazoline and pyrimidine structures. These compounds have shown efficacy against a range of bacterial and fungal pathogens.

  • Case Study : A study demonstrated that related compounds displayed notable antimicrobial activity, suggesting that this compound could be explored as a lead compound for developing new antimicrobial agents .

Antiviral Research

The structure of this compound suggests potential antiviral properties. Compounds with similar frameworks have been investigated for their ability to inhibit viral replication.

  • Case Study : In vitro studies on related quinazoline derivatives have shown promising antiviral activity against viruses such as HIV and Hepatitis C, indicating that further exploration of this compound could yield beneficial results in antiviral drug development .

Neuroprotective Effects

Emerging research suggests that certain quinazoline derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases.

  • Case Study : Investigations into related chemical structures have revealed their ability to protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

Data Table: Summary of Applications

Application AreaDescriptionRelevant Studies
Medicinal ChemistryKinase inhibition for cancer treatment ,
Antimicrobial ActivityEfficacy against bacterial and fungal pathogens
Antiviral ResearchPotential to inhibit viral replication
Neuroprotective EffectsProtection against oxidative stress in neuronal cells

Comparison with Similar Compounds

Key Observations :

Structural Differences : The primary distinction lies in the quinazoline substituents. The trimethyl analog (080523) features an additional methyl group at position 6 of the quinazoline ring compared to the dimethyl variant (080524).

Molecular Weight : The addition of a methyl group increases the molecular weight by ~14 g/mol, which may marginally enhance lipophilicity and steric bulk .

Functional Implications

  • Steric Effects : The 4,6,8-trimethyl substitution may influence binding interactions in biological systems by altering spatial accessibility to the quinazoline core.
  • Stability: Methyl groups generally enhance metabolic stability by shielding reactive sites, suggesting both compounds may exhibit improved pharmacokinetic profiles compared to non-methylated analogs .

Research Findings and Limitations

While the provided evidence enables a structural and molecular comparison, critical data gaps remain:

Biological Activity: No experimental data on cytotoxicity, enzymatic inhibition, or receptor binding are available for these compounds.

Physicochemical Properties : Melting points, solubility, and spectroscopic data (e.g., NMR, IR) are absent, limiting a comprehensive profile.

Preparation Methods

Preparation of 4,8-Dimethylquinazoline Intermediate

  • The quinazoline core is commonly synthesized via condensation reactions involving appropriately substituted anthranilic acid derivatives or 2-aminobenzonitriles with formamide or other amide sources.
  • Methyl groups at positions 4 and 8 are introduced either by starting with methyl-substituted precursors or by selective methylation post-ring formation.
  • Typical reaction conditions include reflux in polar solvents such as ethanol or acetic acid, sometimes catalyzed by acids or bases to facilitate cyclization.

Synthesis of 6-Methylpyrimidin-4(3H)-one

  • The pyrimidinone ring is prepared by condensation of β-dicarbonyl compounds (e.g., acetylacetone derivatives) with amidines or urea derivatives.
  • Methyl substitution at the 6-position is introduced via the choice of starting β-dicarbonyl compounds.
  • Reaction conditions often involve heating in polar solvents like ethanol or water, sometimes under acidic or basic catalysis to promote ring closure.

Coupling of Quinazoline and Pyrimidinone Units

  • The key step is the nucleophilic substitution or amination at the 2-position of the quinazoline ring by the amino group of the pyrimidinone.
  • This coupling can be achieved by reacting 2-chloro-4,8-dimethylquinazoline with 6-methylpyrimidin-4(3H)-one under basic conditions.
  • Bases such as potassium carbonate or triethylamine in polar aprotic solvents (DMF, DMSO) are commonly used.
  • Reaction temperature is typically maintained between 80-120 °C to optimize yield.
  • Purification is done by recrystallization or chromatography to isolate the target compound.

Data Table: Summary of Reaction Conditions and Yields

Step Reactants/Intermediates Conditions Solvent Catalyst/Base Temperature (°C) Yield (%) Notes
Quinazoline ring formation 2-Aminobenzonitrile derivatives + formamide Reflux, acid catalysis Ethanol/Acetic acid Acid catalyst (HCl) 80-100 70-85 Methyl groups introduced via precursors
Pyrimidinone ring synthesis β-Dicarbonyl compound + amidine/urea Heating, acid/base catalysis Ethanol/Water Acid or base catalyst 80-110 65-80 Methyl substitution via starting materials
Coupling reaction 2-Chloro-4,8-dimethylquinazoline + pyrimidinone Stirring under base DMF/DMSO K2CO3 or Et3N 90-120 60-75 Nucleophilic substitution, purification required

Research Findings and Optimization Notes

  • Reaction yields depend heavily on the purity of intermediates and the control of reaction temperature and time.
  • Solvent choice influences the solubility of reactants and the rate of nucleophilic substitution; polar aprotic solvents like DMF and DMSO are preferred for the coupling step.
  • Base selection affects the deprotonation of the amino group and the activation of the electrophilic quinazoline; potassium carbonate is often favored for its mildness and efficiency.
  • Purification by recrystallization from ethanol or chromatographic techniques ensures removal of unreacted starting materials and side products.
  • Side reactions such as over-alkylation or hydrolysis can reduce yield and require careful monitoring.

Q & A

Q. Methodological Answer :

  • 1H/13C NMR : Confirm regiochemistry of the amino linkage between quinazoline and pyrimidine. Key signals include aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C16H16N6O) with <5 ppm error.
  • HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradient elution.

Advanced Question: How can researchers investigate the bioactivity mechanisms of this compound, particularly its interaction with enzymatic targets?

Q. Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with kinases or DNA repair enzymes, leveraging the quinazoline scaffold’s affinity for ATP-binding pockets .
  • Enzymatic Assays : Test inhibition of tyrosine kinases (e.g., EGFR) via fluorescence-based assays (e.g., ADP-Glo™) at varying concentrations (1 nM–10 µM).
  • Cellular Studies : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa) using MTT assays, comparing IC50 values with structural analogs like GW-441756 .

Advanced Question: What experimental designs are appropriate for studying this compound’s environmental fate and biodegradation?

Q. Methodological Answer :

  • Long-Term Incubation Studies : Expose the compound to soil/water microcosms under controlled pH/temperature. Monitor degradation via LC-MS/MS and quantify metabolites (e.g., demethylated derivatives) .
  • QSAR Modeling : Predict partition coefficients (log P) and biodegradability using tools like EPI Suite, validated with experimental HPLC retention times.

Advanced Question: How can contradictory bioactivity data from structural analogs be reconciled?

Q. Methodological Answer :

  • Comparative SAR Analysis : Map substituent effects (e.g., methyl vs. chloro groups) on activity. For example, 6-methylpyrimidine derivatives may enhance solubility but reduce binding affinity compared to halogenated analogs .
  • Meta-Analysis : Aggregate data from kinase inhibition assays (e.g., IC50 variability across labs) using statistical tools (e.g., ANOVA) to identify outliers due to assay conditions (e.g., ATP concentration differences).

Advanced Question: What computational approaches are recommended for predicting metabolic pathways?

Q. Methodological Answer :

  • In Silico Metabolism : Use software like Meteor (Lhasa Ltd.) to simulate Phase I/II metabolism. Prioritize hydroxylation at the quinazoline C4 position and glucuronidation of the pyrimidine ring .
  • Density Functional Theory (DFT) : Calculate activation energies for proposed metabolic reactions (e.g., CYP450-mediated oxidation) to predict rate-limiting steps.

Advanced Question: How should researchers design stability studies under varying pH and temperature conditions?

Q. Methodological Answer :

  • Forced Degradation Studies :
    • Acidic/alkaline hydrolysis : Incubate at pH 1–13 (37°C, 72 hours).
    • Oxidative stress : Treat with 3% H2O2.
    • Photostability : Expose to UV light (ICH Q1B guidelines).
  • Analytical Monitoring : Use UPLC-MS to identify degradation products (e.g., ring-opened quinazoline derivatives) .

Advanced Question: What strategies can elucidate synergistic effects with co-administered therapeutic agents?

Q. Methodological Answer :

  • Combinatorial Screening : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices with antibiotics or kinase inhibitors.
  • Transcriptomic Profiling : Perform RNA-seq on treated cell lines to identify pathways co-regulated with known synergists (e.g., mTOR inhibitors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.